1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
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Overview
Description
The compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is an organic molecule that draws interest for its potential applications in various fields such as chemistry, biology, and medicine. Its complex structure includes functional groups such as amines, pyrimidines, and thioethers, making it a versatile compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea can be synthesized through a multi-step process involving key reagents and specific reaction conditions. One typical synthetic route may involve the condensation of 4-(Dimethylamino)-6-methylpyrimidine with an appropriate ethylamine derivative, followed by the formation of the urea bond with 3-(methylthio)phenyl isocyanate. Careful control of temperature, pH, and solvent conditions is crucial to achieve a high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is essential. This includes scaling up the reactions, employing continuous flow chemistry for better control over reaction parameters, and using cost-effective and readily available reagents. Advanced purification techniques such as crystallization or chromatography are often employed to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or alter its reactivity.
Reduction: Reduction reactions can modify the existing functional groups to alter the compound's physical and chemical properties.
Substitution: The compound's aromatic and heterocyclic rings can participate in electrophilic or nucleophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles depending on the desired substitution reaction. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups into the pyrimidine or phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is used as a starting material for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry or as a building block in polymer synthesis.
Biology
In biological research, the compound's ability to interact with proteins and nucleic acids makes it a valuable tool for studying enzyme mechanisms or gene expression. It can also act as a probe for investigating cellular pathways.
Medicine
Medically, the compound shows promise in drug development due to its potential biological activities. Its structural features suggest it may interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound is used in the formulation of specialty chemicals, including agricultural chemicals, dyes, and pigments. Its unique reactivity profile allows for its incorporation into various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action may involve binding to the active site of enzymes, altering their catalytic activity, or interacting with DNA/RNA to modulate gene expression. The pathways involved include signal transduction, metabolic pathways, and regulatory networks within cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea can be compared to similar compounds such as:
1-(2-((4-(Dimethylamino)pyrimidin-2-yl)amino)ethyl)-3-(phenyl)urea
1-(2-((6-Methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
1-(2-((4-Aminopyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
Unique Features
Compared to these similar compounds, this compound's unique features include the presence of both a dimethylamino group and a methylthio group, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest.
There you go—a deep dive into the intricate world of this compound! If there's anything else you'd like to explore, feel free to ask.
Biological Activity
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific enzymatic pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure that includes a dimethylamino group, a pyrimidine moiety, and a methylthio-substituted phenyl group. The synthesis typically involves multi-step organic reactions, which include:
- Alkylation : The reaction of 4-dimethylaminopyrimidine with an alkylating agent to form 4-(dimethylamino)-6-methylpyrimidine.
- Aminoethyl Group Introduction : This intermediate is reacted with ethylenediamine under catalytic conditions.
- Final Coupling : The product is coupled with a methylthio-substituted phenyl isocyanate to yield the target compound.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyrimidine derivatives have shown their ability to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which play a crucial role in tumor growth and metastasis. In vitro assays demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines, including bladder cancer xenografts .
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific signaling pathways involved in cell proliferation and survival. The compound's structural features allow it to interact with the ATP-binding site of FGFRs, leading to decreased phosphorylation and subsequent downstream signaling that promotes tumor growth.
Study 1: FGFR Inhibition
A notable study evaluated the efficacy of a closely related compound (NVP-BGJ398), demonstrating its ability to inhibit FGFR1-3 in vitro and in vivo. The results indicated significant tumor regression in xenograft models, supporting the therapeutic potential of this class of compounds as novel anticancer agents .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of pyrimidine derivatives, including our compound of interest. The study utilized hydrogen peroxide free-radical inhibition methods to assess antioxidant activity. Results showed that certain derivatives exhibited moderate to significant antioxidant effects compared to standard antioxidants like ascorbic acid .
Data Tables
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Dimethylamino group, pyrimidine moiety | Anticancer activity via FGFR inhibition |
NVP-BGJ398 | N-aryl-N'-pyrimidin-4-yl urea | Significant antitumor activity in xenografts |
Related Pyrimidines | Various substitutions | Antioxidant properties observed |
Properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-12-10-15(23(2)3)22-16(20-12)18-8-9-19-17(24)21-13-6-5-7-14(11-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,22)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNIBTVIKQHIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)SC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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